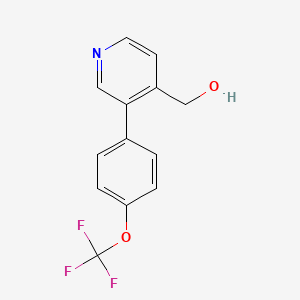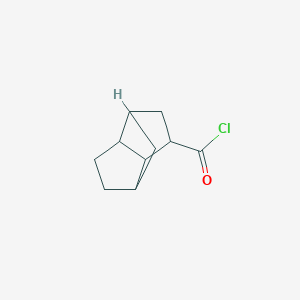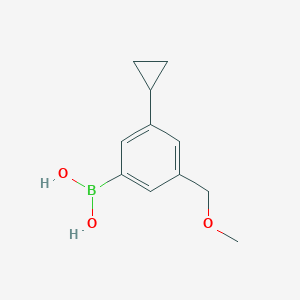
(3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol: is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate:
Coupling with Pyridine: The trifluoromethoxyphenyl intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Reduction to Methanol: The final step involves the reduction of the pyridine derivative to introduce the methanol group, typically using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Aldehydes and ketones.
Reduction Products: Various alcohols and hydrocarbons.
Substitution Products: Functionalized derivatives with different substituents replacing the trifluoromethoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart unique properties, such as increased thermal stability and chemical resistance.
Biology and Medicine:
Drug Development:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific proteins and pathways.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as herbicides and pesticides, to enhance crop protection and yield.
Electronics: The compound can be utilized in the fabrication of electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The methanol group can form hydrogen bonds with amino acid residues in the target protein, further enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(4-chloro-3-(trifluoromethyl)phenyl)(pyridin-4-yl)methanol: This compound has a similar structure but with a chloro group instead of a trifluoromethoxy group.
(4-(Trifluoromethyl)phenyl)(pyridin-4-yl)methanol: This compound lacks the methoxy group, which can affect its chemical properties and reactivity.
Uniqueness:
Trifluoromethoxy Group: The presence of the trifluoromethoxy group in (3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol imparts unique electronic and steric properties, enhancing its reactivity and binding affinity in various applications.
Eigenschaften
Molekularformel |
C13H10F3NO2 |
|---|---|
Molekulargewicht |
269.22 g/mol |
IUPAC-Name |
[3-[4-(trifluoromethoxy)phenyl]pyridin-4-yl]methanol |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-11-3-1-9(2-4-11)12-7-17-6-5-10(12)8-18/h1-7,18H,8H2 |
InChI-Schlüssel |
QXAKGMOFNUXLMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)CO)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14086941.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086948.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14086953.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4-ol](/img/structure/B14086956.png)

![1-(5-Bromo-2-methoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086964.png)
![[3,4,5-Tris(dodecyloxy)phenyl]methanol](/img/structure/B14086988.png)
![4-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B14086990.png)
![1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B14086992.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086993.png)
![1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14086994.png)

![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-56-dihydro-[124]triazolo[34-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14087004.png)
